Phenol, 4-chloro-2-methyl-, acetate
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Overview
Description
Phenol, 4-chloro-2-methyl-, acetate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-2-methyl-, acetate can be synthesized through several methods. One common method involves the acetylation of 4-chloro-2-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The acetylation reaction is carried out in a controlled environment to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-methyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-chloro-2-methyl-, acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.
Comparison with Similar Compounds
Phenol, 4-chloro-2-methyl-, acetate can be compared with other similar compounds, such as:
4-Chloro-2-methylphenol: The parent compound without the acetate group.
4-Chloro-3-methylphenol: A positional isomer with the chlorine and methyl groups in different positions.
4-Chloro-2-methylbenzoic acid: A compound with a carboxylic acid group instead of an acetate group.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its parent compound, 4-chloro-2-methylphenol.
Properties
CAS No. |
6341-99-7 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) acetate |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |
InChI Key |
LDHGGZYSEHRTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C |
Origin of Product |
United States |
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